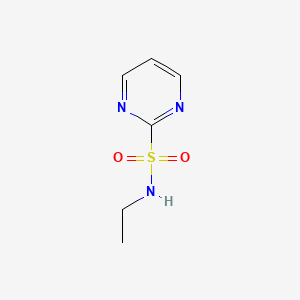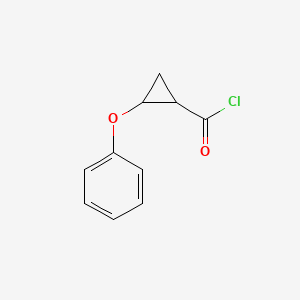
2-Phenoxycyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxycyclopropane-1-carbonyl chloride: is an organic compound that features a cyclopropane ring substituted with a phenoxy group and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxycyclopropane-1-carbonyl chloride typically involves the reaction of 2-phenoxycyclopropane-1-carboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
2-Phenoxycyclopropane-1-carboxylic acid+Thionyl chloride→2-Phenoxycyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The carbonyl chloride group in 2-Phenoxycyclopropane-1-carbonyl chloride is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form 2-phenoxycyclopropane-1-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced to 2-phenoxycyclopropane-1-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Phenoxycyclopropane-1-carboxylic acid.
Reduction: 2-Phenoxycyclopropane-1-methanol.
Aplicaciones Científicas De Investigación
Chemistry: 2-Phenoxycyclopropane-1-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of cyclopropane-containing compounds, which are valuable in medicinal chemistry.
Biology: The compound can be used to modify biomolecules through acylation reactions, potentially altering their biological activity and stability.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The primary mechanism of action for 2-Phenoxycyclopropane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The phenoxy group can also participate in electronic interactions, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Cyclopropane-1-carbonyl chloride: Lacks the phenoxy group, making it less versatile in terms of electronic interactions.
2-Phenoxypropanoic acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to different reactivity.
Phenylcyclopropane: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
Uniqueness: 2-Phenoxycyclopropane-1-carbonyl chloride is unique due to the presence of both the phenoxy group and the carbonyl chloride group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
90797-97-0 |
|---|---|
Fórmula molecular |
C10H9ClO2 |
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
2-phenoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clave InChI |
QULPVACMFCIEGY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1OC2=CC=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



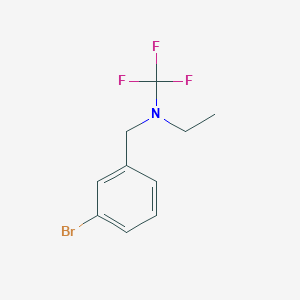
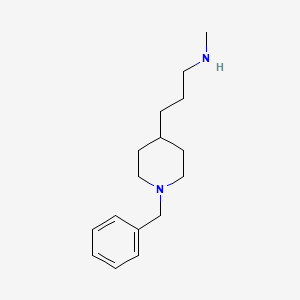
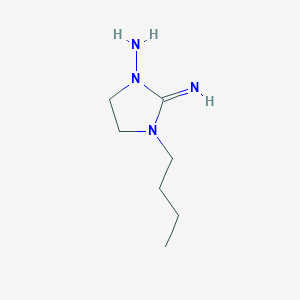
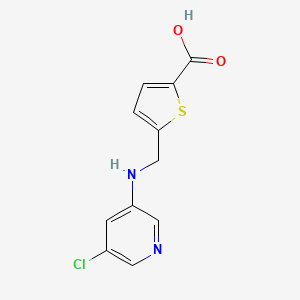
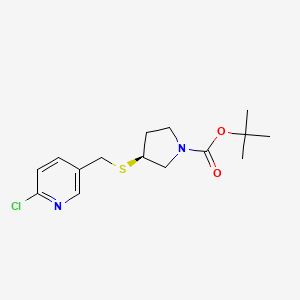

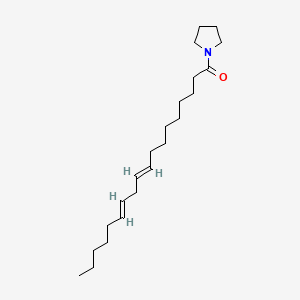
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
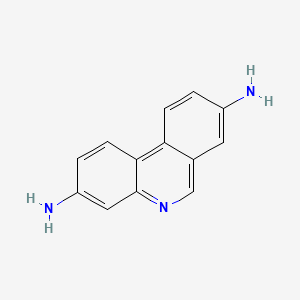
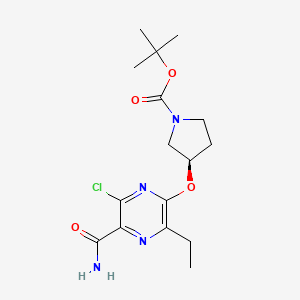
![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
